1-苯基戊烷-2-胺

描述

Synthesis Analysis

1-Phenylpentan-2-amine can be synthesized through various methods. A notable method involves the aminoalkylation of [1.1.1]propellane, enabling direct access to high-value 3-alkylbicyclo[1.1.1]pentan-1-amines under mild reaction conditions (Hughes et al., 2019). Another approach for synthesizing similar compounds includes the reaction of pentan-2-ol with formaldehyde and secondary amines (Dzhafarov et al., 2010).

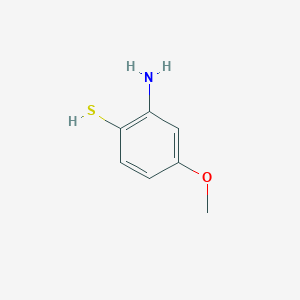

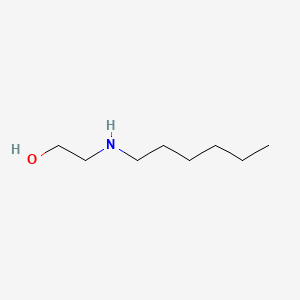

Molecular Structure Analysis

The molecular structure of 1-Phenylpentan-2-amine and similar compounds has been investigated using spectroscopic methods like FT-IR, FT-Raman, UV, and NMR. These methods allow for a detailed understanding of the molecule's bond lengths, bond angles, dihedral angles, and other structural parameters (Xavier & Periandy, 2015).

Chemical Reactions and Properties

1-Phenylpentan-2-amine undergoes various chemical reactions. For instance, 2-propyl-1-aminopentane, a structurally similar compound, is readily deaminated by monoamine oxidase and semicarbazide-sensitive amine oxidase, leading to the formation of valproic acid (Yu & Davis, 1991).

Physical Properties Analysis

The physical properties of 1-Phenylpentan-2-amine and related compounds have been studied, including their spectroscopic characteristics. Investigations using FT-IR, FT-Raman, UV, and NMR spectroscopy provide insights into the compound's vibrational modes and other physical attributes (Xavier & Periandy, 2015).

Chemical Properties Analysis

The chemical properties of 1-Phenylpentan-2-amine include its reactivity and interactions with other substances. For example, the deamination of 2-propyl-1-aminopentane, which is structurally similar to 1-Phenylpentan-2-amine, leads to the formation of biologically active compounds like valproic acid (Yu & Davis, 1991).

科学研究应用

合成和化学性质

双环[1.1.1]戊烷衍生物:一项研究开发了一种将2-苯基双环[1.1.1]戊烷-2-醇转化为各种衍生物的程序,包括胺、硝基衍生物和苯基酮,揭示了相关化合物的结构性质和反应性(Wiberg et al., 1993)。

手性二酮基配体:对由涉及手性胺的反应合成的二酮基配体的手性研究探索了它们在形成具有潜在有机金属化学意义的铜配合物中的应用(Oguadinma & Schaper, 2009)。

新型合成路线:使用1-叠氮-3-碘代双环[1.1.1]戊烷的可扩展路线合成双环[1.1.1]戊烷-1-胺,突出了合成这种化合物的新途径,强调了其在药物化学中的重要性(Goh et al., 2014)。

化学反应和应用

酮和烯烃的合成:一项关于通过有机膦催化的反应合成1-苯基戊烷-1,4-二酮和相关化合物的研究强调了1-苯基戊烷-2-胺衍生物在有机合成中的作用(Zhang et al., 2010)。

多功能化衍生物:对[1.1.1]丙烷的自由基多组分碳氨化的研究说明了多功能化双环[1.1.1]戊烷衍生物的合成,包括3-取代的BCP-胺,具有潜在的药用应用(Kanazawa et al., 2017)。

氨甲氧基衍生物:由与1-苯基戊烷-2-胺的反应衍生的1-(丙基硫烷基)戊烷的新2-氨甲氧基衍生物的合成对开发抗菌添加剂和防腐剂具有影响(Dzhafarov et al., 2010)。

先进的合成技术

对映选择性合成:一项研究提出了一种使用脯氨酸催化的顺序α-氨基氧基化和α-氨基化合成顺式/反式-1,3-氨基醇的不对称合成方法,展示了涉及1-苯基戊烷-2-胺的化合物合成中的先进技术(Jha et al., 2010)。

丙烷的氨基烷基化:一种利用镁酰胺和烷基亲电试剂合成3-烷基双环[1.1.1]戊烷-1-胺的方法,展示了对双环[1.1.1]戊烷进行功能化的创新方法,这是药物发现中的一个关键领域(Hughes et al., 2019)。

安全和危害

The safety information for 1-Phenylpentan-2-amine indicates that it has hazard statements H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Relevant Papers The paper “Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines” discusses the synthesis of enantiopure 1-phenylpropan-2-amine derivatives . The paper suggests that transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

属性

IUPAC Name |

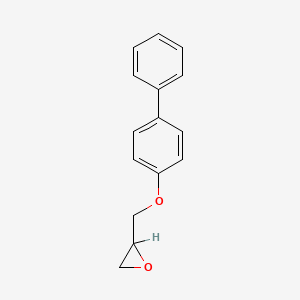

1-phenylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGQDFOHLMAZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874246 | |

| Record name | A-PROPYL BENZENEETHANEAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-aminopentane | |

CAS RN |

63951-01-9 | |

| Record name | Phenethylamine, alpha-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063951019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-PROPYL BENZENEETHANEAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)